molecular formula C₁₈H₂₅NO B029463 Cyclazocine, (+)- CAS No. 7313-87-3

Cyclazocine, (+)-

Cat. No. B029463
CAS RN: 7313-87-3
M. Wt: 271.4 g/mol
InChI Key: YQYVFVRQLZMJKJ-UUWFMWQGSA-N
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Description

Synthesis Analysis

Cyclazocine's synthesis has evolved over the years, with recent methods focusing on efficiency and selectivity. One method involves the palladium-mediated cyclization of tryptophan methyl ester derivatives, leading to dihydroazocine structures. This approach is significant for generating various cyclazocine analogues efficiently, showcasing the adaptability of cyclazocine synthesis strategies to produce related compounds with similar core structures but different functionalities (Baran & Corey, 2002).

Molecular Structure Analysis

Cyclazocine features a complex molecular structure that includes a benzomorphan core, which is essential for its biological activity. The structural analysis and modifications at specific positions, such as the 8th position with amino and substituted-amino groups, have shown significant impacts on binding affinity to opioid receptors. These modifications are crucial for understanding the structure-activity relationship (SAR) and for designing analogues with desired biological properties (Wentland et al., 2000).

Chemical Reactions and Properties

Cyclazocine's chemical reactions, particularly its ability to undergo substitutions and modifications at various positions, highlight its versatile chemical properties. For example, the synthesis of cyclazocine analogues through palladium-catalyzed amination procedures demonstrates the compound's flexibility in chemical transformations. This versatility is essential for the development of new compounds with potential therapeutic applications (Wentland et al., 2000).

Scientific Research Applications

  • Neuropharmacological Effects : Cyclazocine interacts with brain adrenergic nerves, impacting the accumulation, levels, and metabolism of norepinephrine and other neurotransmitters in the rat brain (Russi, 1985). It also affects dopamine, DOPAC, HVA, noradrenaline, MHPG-SO4, and 5-HIAA levels in various rat brain regions (Gavend, Serre, Gavend, Ragoucy, & Caron, 2004).

  • Addiction Treatment : Cyclazocine has been studied for its potential in treating addiction, particularly as it decreases cocaine intake in rats without affecting other responses (Glick, Visker, & Maisonneuve, 1998) and acts as a mu-opioid receptor antagonist and kappa-opioid receptor agonist (Archer, Glick, & Bidlack, 2006). Additionally, it may decrease the rewarding effect of nicotine (Maisonneuve & Glick, 1999) and has been useful in treating narcotic addiction (Freedman, Fink, Sharoff, & Zaks, 1968).

  • Seizure and Convulsion Management : Cyclazocine has shown potential in managing seizures, as it prevents tonic motor convulsions and EEG epileptiform "grand mal" seizures induced by pentylentetrazol in rats and rabbits (Sagratella, Niglio, Ortolani, Carolis, & Pézzola, 1985).

  • Antidepressant Properties : Cyclazocine has been identified as having antidepressant activity, distinct from its antinarcotic properties (Fink, Simeon, Itil, & Freedman, 1970).

  • Receptor Interaction : Cyclazocine interacts with multiple opiate receptor sites, including the classical opiate receptor, an uncharacterized opiate binding site, and the specific [3H]phencyclidine binding site (Zukin & Zukin, 1981).

properties

IUPAC Name

(1S,9S,13S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVFVRQLZMJKJ-UUWFMWQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049011
Record name (+)-Cyclazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclazocine, (+)-

CAS RN

63903-61-7, 7313-87-3
Record name rel-(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63903-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,6S,11S)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7313-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclazocine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Cyclazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLAZOCINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIH052ANA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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